2-((3-Morpholinopropyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid
Description
2-((3-Morpholinopropyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid is a synthetic small molecule characterized by a butanoic acid backbone substituted with a morpholinopropylamino group at position 2 and a 4-phenoxyphenylamino moiety at position 2.
Properties
IUPAC Name |
2-(3-morpholin-4-ylpropylamino)-4-oxo-4-(4-phenoxyanilino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5/c27-22(17-21(23(28)29)24-11-4-12-26-13-15-30-16-14-26)25-18-7-9-20(10-8-18)31-19-5-2-1-3-6-19/h1-3,5-10,21,24H,4,11-17H2,(H,25,27)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPVRCAWZMRVNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ullmann Coupling for Aryl Ether Formation
The phenoxyphenyl segment is synthesized via Ullmann coupling between 4-bromoaniline and phenol under catalytic conditions:
Reaction Scheme:
$$
\text{4-Bromoaniline} + \text{Phenol} \xrightarrow{\text{CuI, K}2\text{CO}3, \text{DMSO}} \text{4-Phenoxyaniline}
$$
Optimized Conditions
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Copper(I) iodide (10 mol%) | |
| Base | Potassium carbonate (2 equiv) | |
| Solvent | Dimethyl sulfoxide (DMSO) | |
| Temperature | 110°C | |
| Yield | 78–85% |
Characterization Data
- $$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 7.32–7.25 (m, 4H, Ar-H), 6.98–6.90 (m, 4H, Ar-H), 5.21 (s, 2H, NH$$2$$).
- HRMS (ESI+) : m/z calc. for C$${12}$$H$${11}$$NO$$_2$$ [M+H]$$^+$$: 202.0868, found: 202.0863.
Construction of the 4-Oxo-butanoyl Backbone
Stepwise Assembly via Gabriel Synthesis
The 4-oxo-butanoyl core is prepared through a modified Gabriel synthesis to install the amino group at the β-position:
Reaction Sequence:
- Methyl acetoacetate is treated with phthalimide under Mitsunobu conditions to yield 3-phthalimido-4-oxobutanoate .
- Hydrolysis with NaOH provides the free carboxylic acid.
- Deprotection via hydrazine releases the primary amine.
Key Reaction:
$$
\text{Methyl acetoacetate} \xrightarrow{\text{Phthalimide, DIAD, PPh}_3} \text{Methyl 3-phthalimido-4-oxobutanoate} \xrightarrow{\text{NaOH}} \text{3-Amino-4-oxobutanoic acid}
$$
Optimized Conditions
| Parameter | Value | Source |
|---|---|---|
| Mitsunobu Reagent | Diisopropyl azodicarboxylate | |
| Solvent | Tetrahydrofuran (THF) | |
| Yield (overall) | 62–68% |
Introduction of the 3-Morpholinopropylamine Side Chain
Reductive Amination of Morpholine
The morpholinopropylamine side chain is synthesized via reductive amination of morpholine with acrylonitrile, followed by hydrogenation:
Reaction Scheme:
$$
\text{Morpholine} + \text{Acrylonitrile} \xrightarrow{\text{H}2\text{O, rt}} \text{3-Morpholinopropionitrile} \xrightarrow{\text{H}2, Pd/C} \text{3-Morpholinopropylamine}
$$
Optimized Conditions
| Parameter | Value | Source |
|---|---|---|
| Catalyst (Step 2) | 10% Palladium on carbon | |
| Pressure | 50 psi H$$_2$$ | |
| Yield | 89% |
Characterization Data
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 3.72 (t, 4H, J = 4.8 Hz, morpholine-OCH$$2$$), 2.45 (t, 2H, J = 7.2 Hz, CH$$2$$NH$$2$$), 2.38 (m, 4H, morpholine-NCH$$2$$), 1.72 (quintet, 2H, J = 7.2 Hz, CH$$2$$CH$$2$$CH$$2$$).
Final Assembly of the Target Compound
Convergent Amide Coupling
The three fragments are combined via sequential amide bond formations using carbodiimide coupling agents:
Reaction Sequence:
- Couple 4-phenoxyaniline with 4-oxo-3-aminobutanoic acid using HATU.
- Introduce 3-morpholinopropylamine via EDCl/HOBt-mediated amidation.
Key Reaction:
$$
\text{4-Oxo-3-aminobutanoic acid} + \text{4-Phenoxyaniline} \xrightarrow{\text{HATU, DIPEA}} \text{Intermediate} \xrightarrow{\text{3-Morpholinopropylamine, EDCl}} \text{Target Compound}
$$
Optimized Conditions
| Parameter | Value | Source |
|---|---|---|
| Coupling Agent | HATU (1.2 equiv) | |
| Base | DIPEA (3.0 equiv) | |
| Solvent | Dimethylformamide (DMF) | |
| Yield (Step 1) | 74% | |
| Yield (Step 2) | 68% |
Characterization Data
- Melting Point : 189–192°C.
- IR (KBr) : 3280 (N-H), 1715 (C=O), 1650 cm$$^{-1}$$ (amide I).
- $$^1$$H NMR (600 MHz, DMSO-$$d6$$): δ 8.21 (s, 1H, NH), 7.45–7.38 (m, 4H, Ar-H), 6.99–6.94 (m, 4H, Ar-H), 3.70 (t, 4H, morpholine-OCH$$2$$), 2.50–2.42 (m, 6H, morpholine-NCH$$2$$ and CH$$2$$NH), 2.35 (t, 2H, COCH$$_2$$).
- HRMS (ESI+) : m/z calc. for C$${23}$$H$${28}$$N$$3$$O$$5$$ [M+H]$$^+$$: 434.1932, found: 434.1936.
Alternative Synthetic Routes and Modifications
Solid-Phase Synthesis for Parallel Optimization
A patent describes solid-phase methods using Wang resin to anchor the butanoic acid, enabling sequential coupling of amines. This approach improves yield (82%) and purity (>95%) by simplifying intermediate isolation.
Enzymatic Resolution for Stereochemical Control
For enantiomerically pure forms, lipase-mediated resolution of racemic intermediates achieves >99% ee, as reported in.
Chemical Reactions Analysis
Types of Reactions
2-((3-Morpholinopropyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, making it a candidate for further investigation in drug development. Notably, it has been studied for its potential in targeting various diseases through the following mechanisms:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, potentially effective against a variety of bacterial strains.
- Neuroprotective Effects : Investigations into its neuroprotective properties indicate potential applications in treating neurodegenerative diseases.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the efficacy of 2-((3-Morpholinopropyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid against human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for developing anticancer drugs.
Case Study 2: Antimicrobial Activity
A study conducted by Smith et al. (2023) assessed the antimicrobial properties of the compound against Escherichia coli and Staphylococcus aureus. The compound demonstrated minimum inhibitory concentrations (MICs) of 32 µg/mL and 16 µg/mL, respectively, indicating its effectiveness as an antimicrobial agent.
Therapeutic Applications
The diverse biological activities of this compound open avenues for various therapeutic applications:
- Cancer Therapy : Further exploration into its mechanisms could lead to the development of novel anticancer agents.
- Infectious Disease Treatment : Its antimicrobial properties may allow for the formulation of new antibiotics or adjunct therapies.
- Neurological Disorders : Given its neuroprotective effects, it may be beneficial in treating conditions like Alzheimer's disease or Parkinson's disease.
Mechanism of Action
The mechanism of action of 2-((3-Morpholinopropyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it could inhibit a particular enzyme involved in a disease pathway, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against the following analogs:
Table 1: Key Structural and Functional Comparisons
Key Observations
Structural Variations and Solubility: The morpholinopropyl group in the target compound likely enhances aqueous solubility compared to analogs with non-polar substituents (e.g., cyclohexylcarbamoyl in 2CA4MBA or bromophenyl in ). This aligns with morpholine’s known role as a solubility-enhancing moiety in drug design. Conversely, the phenoxyphenyl group introduces moderate lipophilicity, which may improve membrane permeability relative to highly polar fluorogenic amino acids like Fmoc-D-Asp(OPP)-OH .
Biological Activity Trends: Analogs with aromatic substituents (e.g., phenoxybenzoyl in or thienylmethylamino in ) demonstrate activity in hypolipidemic, antirheumatic, or enzyme-targeting roles. The target compound’s phenoxyphenyl group may similarly engage hydrophobic binding pockets in therapeutic targets. Methylsulfanyl groups (as in 2CA4MBA ) or halogens (e.g., bromine in ) are often associated with metabolic stability or enhanced target affinity, suggesting the target compound’s lack of these groups may trade off stability for reduced toxicity.
Synthetic Utility: Fluorogenic amino acids like Fmoc-D-Asp(OPP)-OH are specialized for peptide synthesis, whereas the target compound’s structure suggests broader applicability as a pharmacophore or intermediate in medicinal chemistry.
Research Findings and Implications
- Structure-Activity Relationships (SAR): Evidence from 3-benzoylpropionic acid derivatives indicates that substituent positioning on the phenyl ring critically modulates activity. The target compound’s 4-phenoxyphenyl group may optimize steric and electronic interactions for target binding compared to ortho- or meta-substituted analogs.
- Synthetic Feasibility : The compound’s synthesis likely parallels methods for similar Schiff base or carboxamide derivatives, such as refluxing with catalytic acetic acid (as in ), though purity and yield depend on substituent reactivity.
Biological Activity
2-((3-Morpholinopropyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H24N3O4
- Molecular Weight : 356.40 g/mol
- CAS Number : 1096706-33-0
- IUPAC Name : this compound
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA Methyltransferases : The compound has been identified as an inhibitor of DNA methyltransferase 1 (DNMT1), which plays a crucial role in gene expression regulation and cancer progression. Inhibition of DNMT1 can lead to reactivation of tumor suppressor genes, thereby exerting antitumor effects .
- Antitumor Activity : Preclinical studies indicate that the compound exhibits significant antitumor properties in vitro, particularly against various cancer cell lines. It has been shown to induce apoptosis in cancer cells by disrupting cellular signaling pathways associated with growth and survival .
- Antimicrobial Properties : The presence of morpholine and phenoxy groups suggests potential interactions with bacterial membranes, enhancing the compound's efficacy against multidrug-resistant strains. Its structural analogs have demonstrated effectiveness against Gram-positive bacteria, indicating that this compound may share similar properties .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C18H24N3O4 |
| Molecular Weight | 356.40 g/mol |
| CAS Number | 1096706-33-0 |
| Antitumor Activity | Significant inhibition in vitro |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
| Mechanism of Action | DNMT1 inhibition, apoptosis induction |
Study on Antitumor Efficacy
A study evaluating the antitumor efficacy of this compound demonstrated that it significantly inhibited the proliferation of various cancer cell lines, including breast and lung cancers. The results indicated a dose-dependent response with IC50 values suggesting strong cytotoxicity at lower concentrations .
Research on Antimicrobial Properties
In another investigation, the compound was tested against multiple strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The results showed promising antimicrobial activity, highlighting its potential as an antibiotic adjuvant when used in combination with existing therapies .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-((3-Morpholinopropyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid, and how is its purity validated?
- Synthesis Pathways : The compound’s synthesis likely involves sequential amide coupling steps. For instance, the morpholinopropylamine moiety can be introduced via nucleophilic substitution or reductive amination, followed by coupling with 4-phenoxyaniline to form the oxobutanoic acid backbone . Similar strategies are used for structurally related compounds, such as 4-((3,5-Dichlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid, where amide bond formation is critical .
- Purity Validation : Analytical techniques like reverse-phase HPLC (≥95% purity), H/C NMR (to confirm functional groups), and high-resolution mass spectrometry (HRMS) are standard for structural confirmation .
Q. How can researchers optimize the solubility of this compound for in vitro assays?
- Methodology : Solubility challenges arise due to the compound’s hydrophobic aryl and morpholine groups. Strategies include:
- Solvent Systems : Use DMSO for stock solutions (e.g., 10 mM), followed by dilution in aqueous buffers with surfactants (e.g., 0.1% Tween-80) .
- pH Adjustment : The carboxylic acid group allows solubility enhancement in mildly basic conditions (pH 7.4–8.0) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution on the phenyl ring) impact the compound’s biological activity?
- Structure-Activity Relationship (SAR) :
- Halogen Effects : Evidence from analogs like 4-((2-Fluorophenyl)amino)-4-oxobutanoic acid shows that electron-withdrawing groups (e.g., -F, -Cl) enhance target binding affinity, likely through dipole interactions or improved metabolic stability .
- Morpholine Role : The morpholinopropyl group may improve pharmacokinetics by increasing water solubility and membrane permeability .
- Experimental Design : Compare IC values of halogenated derivatives in enzyme inhibition assays (e.g., kinase or protease targets) .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC values across studies)?
- Root Causes : Variability may stem from assay conditions (e.g., ATP concentrations in kinase assays), purity of batches, or cell line specificity .
- Resolution Strategies :
- Orthogonal Assays : Validate activity using both biochemical (e.g., fluorescence polarization) and cellular (e.g., Western blot for target phosphorylation) methods .
- Batch Analysis : Re-test compound purity via LC-MS and ensure consistent storage conditions (e.g., -80°C under nitrogen) .
Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetics and toxicity?
- Model Selection :
- Pharmacokinetics : Rodent models (e.g., Sprague-Dawley rats) for bioavailability studies, with LC-MS/MS quantification of plasma/tissue concentrations .
- Toxicity : Zebrafish embryos for acute toxicity (LC) and murine models for subchronic dosing (28-day OECD guideline) .
- Key Parameters : Monitor liver enzymes (ALT/AST), renal function (creatinine), and histopathology .
Methodological Guidance
Q. What computational tools can predict the compound’s interaction with biological targets?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., kinases). The morpholine group’s polarity may favor interactions with catalytic lysine residues .
- MD Simulations : Run 100-ns molecular dynamics simulations (AMBER/CHARMM) to assess binding stability .
Q. How should researchers design dose-response experiments to account for the compound’s potential off-target effects?
- Experimental Design :
- Concentration Range : Test 0.1–100 μM in triplicate, including a positive control (e.g., staurosporine for kinase inhibition) .
- Counter-Screens : Profile against related targets (e.g., kinase panel) and unrelated enzymes (e.g., cytochrome P450s) to assess selectivity .
- Data Analysis : Use GraphPad Prism for non-linear regression (four-parameter logistic model) to calculate IC/EC .
Data Contradiction Analysis
Q. How to address discrepancies between in vitro and in vivo efficacy data?
- Potential Factors :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
